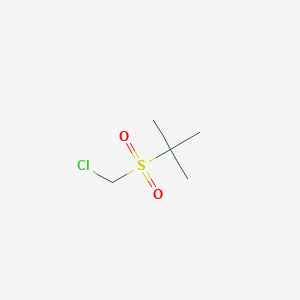
N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a synthetic molecule with significant potential in various scientific domains. Its complex structure includes a pyridine ring, an azetidine moiety, and a phenylacetamide group, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-ol:
Reactants: Cyclopropylamine, methyl acrylate, and formaldehyde.
Conditions: The reaction is typically conducted in a solvent such as ethanol at elevated temperatures (80-100°C) to form the dihydropyridine ring.
Step 2: Formation of the azetidine intermediate:
Reactants: 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-ol and 3-chloroazetidine.
Conditions: The azetidine ring is introduced using a nucleophilic substitution reaction in the presence of a base like potassium carbonate.
Step 3: Attachment of the phenylacetamide group:
Reactants: Azetidine intermediate and 4-(acetylamino)benzoic acid.
Conditions: This step involves amide bond formation via a coupling reaction using a dehydrating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
The industrial production of this compound follows similar steps but utilizes large-scale reactors, optimized reaction times, and conditions to maximize yield and purity. The process includes rigorous quality control and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation:
The compound can undergo oxidative cleavage, particularly at the dihydropyridine ring.
Reagents: Potassium permanganate or hydrogen peroxide.
Reduction:
Reduction reactions can target the carbonyl groups, converting them into alcohols.
Reagents: Sodium borohydride or lithium aluminum hydride.
Substitution:
The azetidine ring can be substituted with various nucleophiles.
Reagents: Alkyl halides or acyl halides under base catalysis.
Common Reagents and Conditions
The reactions typically employ organic solvents like dichloromethane, toluene, or acetonitrile.
Catalysts such as palladium on carbon (Pd/C) for hydrogenation or Lewis acids for substitution reactions are commonly used.
Major Products
Oxidation products include carboxylic acids or ketones.
Reduction products are primarily alcohols.
Substitution yields diverse derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: Utilized as a building block for complex organic synthesis.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Probe for Biological Pathways: Used to study biochemical pathways and cellular mechanisms.
Medicine
Drug Development: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Investigated for its use in the development of novel polymers and materials.
Agriculture: Examined for its potential as a pesticide or herbicide.
Mecanismo De Acción
The compound exerts its effects through various molecular targets, including:
Enzyme Binding: Inhibits enzyme activity by interacting with active sites or allosteric sites.
Signal Transduction: Modulates signal transduction pathways by binding to receptors or intracellular proteins.
Gene Expression: Influences gene expression by interacting with transcription factors or DNA-binding proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)butanamide
Differing by the butanamide group, providing variations in chemical reactivity and biological activity.
N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)propionamide
Featuring a propionamide group, resulting in different pharmacokinetics and interaction profiles.
Uniqueness
The unique combination of the dihydropyridine ring, azetidine moiety, and phenylacetamide group sets this compound apart from its analogs, offering distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[4-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-9-18(10-20(26)24(13)17-7-8-17)28-19-11-23(12-19)21(27)15-3-5-16(6-4-15)22-14(2)25/h3-6,9-10,17,19H,7-8,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVWHESGGBAQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2545280.png)
![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)

![1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2545283.png)
![2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2545284.png)
![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/new.no-structure.jpg)

